molecular formula C21H20N2O5 B11097828 4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No.: B11097828
M. Wt: 380.4 g/mol
InChI Key: KIINBVKKUZIAIO-UHFFFAOYSA-N
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Description

4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid moiety linked to a pyrrole ring, which is further substituted with ethoxycarbonyl and phenyl groups. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with aniline to form the intermediate pyrrole derivative. This intermediate is then subjected to further reactions, including esterification and amination, to introduce the ethoxycarbonyl and benzoic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows for interactions with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-{[5-(methoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
  • 4-{[5-(carboxy)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Comparison: Compared to its analogs, 4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid exhibits unique properties due to the presence of the ethoxycarbonyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

4-[(5-ethoxycarbonyl-5-methyl-2-oxo-1-phenylpyrrol-3-yl)amino]benzoic acid

InChI

InChI=1S/C21H20N2O5/c1-3-28-20(27)21(2)13-17(18(24)23(21)16-7-5-4-6-8-16)22-15-11-9-14(10-12-15)19(25)26/h4-13,22H,3H2,1-2H3,(H,25,26)

InChI Key

KIINBVKKUZIAIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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